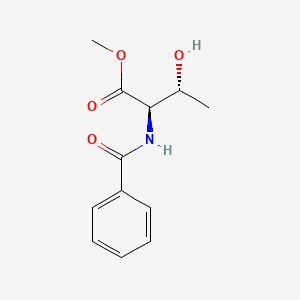![molecular formula C10H13NNaO5S+ B11727225 Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid is a chemical compound with the molecular formula C10H13NO5SNa. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a sulfonic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid typically involves the reaction of benzyloxycarbonyl chloride with aminoethanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_7\text{H}_7\text{ClO}_2 + \text{C}_2\text{H}7\text{NO}3\text{SNa} \rightarrow \text{C}{10}\text{H}{13}\text{NO}_5\text{SNa} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: The compound can be reduced to form aminoethane-1-sulfonic acid derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of aminoethane-1-sulfonic acid derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis The sulfonic acid group enhances the compound’s solubility in water, making it suitable for various aqueous reactions
Comparison with Similar Compounds
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid can be compared with other similar compounds such as:
Sodium 2-{[(methoxy)carbonyl]amino}ethane-1-sulfonic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Sodium 2-{[(ethoxy)carbonyl]amino}ethane-1-sulfonic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Sodium 2-{[(propoxy)carbonyl]amino}ethane-1-sulfonic acid: Similar structure but with a propoxy group instead of a benzyloxy group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and solubility properties compared to its analogs.
Properties
Molecular Formula |
C10H13NNaO5S+ |
|---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
sodium;2-(phenylmethoxycarbonylamino)ethanesulfonic acid |
InChI |
InChI=1S/C10H13NO5S.Na/c12-10(11-6-7-17(13,14)15)16-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,11,12)(H,13,14,15);/q;+1 |
InChI Key |
CHYFYIAMUALNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)
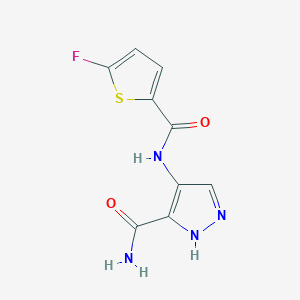
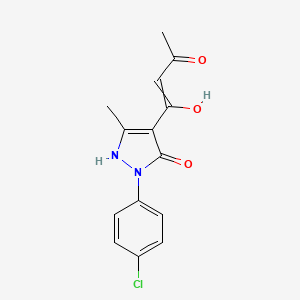

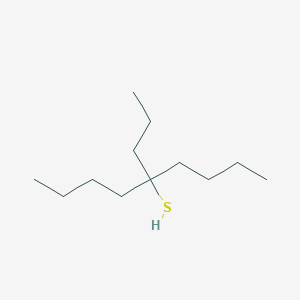
![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B11727180.png)
![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)
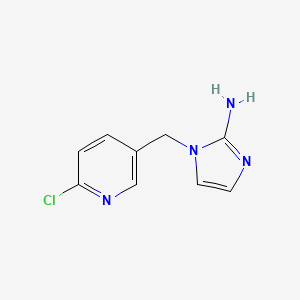
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)
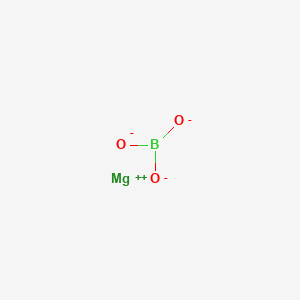
![1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B11727219.png)
![1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate](/img/structure/B11727221.png)
![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)
